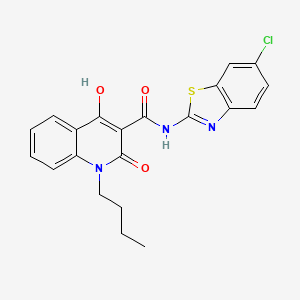![molecular formula C27H23Cl2F2N3S B11209025 N'-(3-Chloro-4-fluorophenyl)-N-({1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-N-(2-phenylethyl)thiourea CAS No. 6809-59-2](/img/structure/B11209025.png)
N'-(3-Chloro-4-fluorophenyl)-N-({1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-N-(2-phenylethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-CHLORO-4-FLUOROPHENYL)-1-({1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1H-PYRROL-2-YL}METHYL)-1-(2-PHENYLETHYL)THIOUREA is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as chlorophenyl, fluorophenyl, pyrrole, and thiourea, contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLORO-4-FLUOROPHENYL)-1-({1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1H-PYRROL-2-YL}METHYL)-1-(2-PHENYLETHYL)THIOUREA typically involves multi-step organic reactions. The initial step often includes the preparation of intermediate compounds, such as 3-chloro-4-fluorophenyl derivatives and pyrrole derivatives. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and thiourea.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-CHLORO-4-FLUOROPHENYL)-1-({1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1H-PYRROL-2-YL}METHYL)-1-(2-PHENYLETHYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
3-(3-CHLORO-4-FLUOROPHENYL)-1-({1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1H-PYRROL-2-YL}METHYL)-1-(2-PHENYLETHYL)THIOUREA has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-CHLORO-4-FLUOROPHENYL)-1-({1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1H-PYRROL-2-YL}METHYL)-1-(2-PHENYLETHYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(3-CHLORO-4-FLUOROPHENYL)-1-({1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1H-PYRROL-2-YL}METHYL)-1-(2-PHENYLETHYL)THIOUREA is unique due to its complex structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activities. Compared to similar compounds, it offers a broader range of applications and potential therapeutic benefits.
Properties
CAS No. |
6809-59-2 |
|---|---|
Molecular Formula |
C27H23Cl2F2N3S |
Molecular Weight |
530.5 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-[[1-[(2-chloro-4-fluorophenyl)methyl]pyrrol-2-yl]methyl]-1-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C27H23Cl2F2N3S/c28-24-15-21(30)9-8-20(24)17-33-13-4-7-23(33)18-34(14-12-19-5-2-1-3-6-19)27(35)32-22-10-11-26(31)25(29)16-22/h1-11,13,15-16H,12,14,17-18H2,(H,32,35) |
InChI Key |
QGLOQIRXXVUBQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CN2CC3=C(C=C(C=C3)F)Cl)C(=S)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-cyanophenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11208942.png)
![4-isopropoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11208954.png)
![N-(2-cyanophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B11208962.png)
![N-(3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}propyl)-N,N-dimethylprop-2-en-1-aminium](/img/structure/B11208972.png)
![2-(4-chlorophenyl)-2-oxoethyl N-[(4-ethylphenyl)carbonyl]tryptophanate](/img/structure/B11208977.png)



![1-(3-chloro-4-fluorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11209005.png)
![N-benzyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11209010.png)
![N-(4-Chlorophenyl)-2-{6-phenylimidazo[2,1-B][1,3]thiazol-3-YL}acetamide](/img/structure/B11209032.png)
![3-[(2,3-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B11209034.png)
![3-hydroxy-3-(4-methoxyphenyl)-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11209042.png)
![prop-2-enyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11209043.png)
